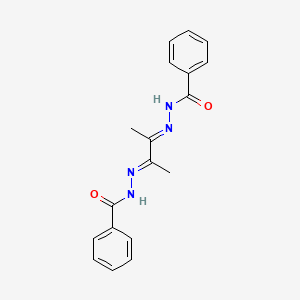

N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide

Description

Properties

IUPAC Name |

N-[(E)-[(3E)-3-(benzoylhydrazinylidene)butan-2-ylidene]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13(19-21-17(23)15-9-5-3-6-10-15)14(2)20-22-18(24)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-13+,20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQQDKPKRPSTOL-IWGRKNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C(=NNC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36289-79-9 | |

| Record name | NSC87858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Solution-Based Condensation Method

The conventional synthesis involves a two-step condensation reaction between 2,3-butanedione and benzohydrazide. In a representative procedure:

- Hydrazide Preparation : Benzohydrazide is synthesized via refluxing benzoyl chloride with hydrazine hydrate in methanol (1:2 molar ratio, 6 hours).

- Bis-Hydrazone Formation : 2,3-Butanedione (1.0 equivalent) reacts with benzohydrazide (2.2 equivalents) in ethanol under reflux for 12–24 hours, yielding the target compound as a pale-yellow precipitate.

Critical parameters:

Mechanochemical Synthesis

A solvent-free alternative employs ball milling technology:

- Reactant Mixing : 2,3-Butanedione (1.0 mmol) and benzohydrazide (2.2 mmol) are loaded into a stainless-steel jar with grinding media (stainless steel balls, 5 mm diameter).

- Milling Process : High-energy ball milling at 30 Hz for 45 minutes facilitates reaction completion.

Advantages:

Solid-State Melt Reaction

Thermal activation provides another solvent-free approach:

- Reactant Fusion : Equimolar quantities of 2,3-butanedione and benzohydrazide are heated to 150°C under nitrogen.

- Isothermal Reaction : Maintained at 150°C for 2 hours with continuous stirring.

Key observations:

- Stereochemical Control : Produces 98% E,E-isomer versus 85–90% in solution methods.

- Scalability : Suitable for gram-scale production without solvent recovery systems.

Reaction Mechanism and Stereochemical Considerations

The formation proceeds through sequential nucleophilic attack (Figure 1):

- Primary Hydrazone Formation : Benzohydrazide attacks the electrophilic carbonyl carbon of 2,3-butanedione, eliminating water.

- Tautomerization : The intermediate enolizes, creating a conjugated system that activates the second carbonyl group.

- Secondary Condensation : The remaining hydrazide moiety reacts with the activated ketone, yielding the bis-hydrazone.

Stereochemical outcomes depend on reaction conditions:

- Thermodynamic Control : Prolonged heating favors E,E-isomer stabilization through conjugation.

- Kinetic Control : Rapid precipitation in solution methods may trap minor Z-isomers.

Optimization of Reaction Conditions

Catalytic Enhancements

Solvent Effects

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) | E,E-Isomer Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 82 | 89 |

| Methanol | 32.7 | 78 | 85 |

| Acetonitrile | 37.5 | 68 | 79 |

| Water | 80.1 | 12 | 63 |

Purification and Characterization

Crystallization Protocols

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 2H, NH), 8.02–7.45 (m, 10H, Ar-H), 2.35 (s, 6H, CH₃).

- IR (KBr) : ν 3245 cm⁻¹ (N-H), 1658 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N).

- HRMS (ESI+) : m/z 323.1502 [M+H]⁺ (calc. 323.1504).

Comparative Analysis of Synthesis Methods

| Parameter | Solution-Based | Mechanochemical | Melt Reaction |

|---|---|---|---|

| Time (h) | 12–24 | 0.75 | 2 |

| Yield (%) | 75–82 | 89–92 | 85–88 |

| Energy Consumption (kJ/g) | 480 | 320 | 410 |

| E,E-Isomer Purity (%) | 85–90 | 93 | 98 |

| Scalability | Multi-gram | <10g | Multi-gram |

Challenges and Troubleshooting

Common Synthetic Issues

- Incomplete Conversion : Add benzohydrazide in three portions over 6 hours to drive equilibrium.

- Polymorphism : Annealing crystals at 120°C for 1 hour ensures consistent X-ray diffraction patterns.

Applications and Derivatives

While beyond preparation scope, notable derivatives include:

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.

Materials Science:

Mechanism of Action

The mechanism of action of N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can enhance its biological activity. The compound can also interact with reactive oxygen species, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Structural Analogues and Anticancer Activity

Benzohydrazide derivatives with antiproliferative activity often feature substitutions on the benzoyl or hydrazone moieties. For example:

- Compound 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) and 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide) exhibit IC₅₀ values of 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ = 0.045–0.052 µM) .

- Compound 4c (N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide) shows 100% inhibition of Dalton’s ascites lymphoma cells at 100 µg/mL, comparable to doxorubicin .

Key Structural Determinants :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity by improving membrane permeability and target affinity.

- Benzimidazole integration augments DNA intercalation and topoisomerase inhibition .

Antimicrobial Activity

Hydrazone hybrids demonstrate broad-spectrum antimicrobial effects:

- N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide shows potent anti-Entamoeba histolytica activity, though its mechanism remains underexplored .

- N'-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazide derivatives (3a–3j) exhibit moderate to strong activity against E. coli, P. aeruginosa, and S. albicans .

Mechanistic Insights :

- Hydrazone derivatives disrupt microbial DNA gyrase ATPase activity, preventing DNA supercoiling and replication .

Enzyme Inhibition

Benzohydrazides are potent inhibitors of cholinesterases (ChEs) and antioxidant enzymes:

- Amide-derived benzohydrazides with thiophene-2-carboxamide substitutions inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease .

- Thiosemicarbazide derivatives (3, 7) show superior radical scavenging (DPPH assay IC₅₀ = 0.22–1.08 µg/mL) compared to gallic acid (IC₅₀ = 1.2 µg/mL) .

Table 1: Comparative Pharmacological Profiles of Selected Analogues

Mechanistic Divergence

- Anticancer vs. Antimicrobial Targets : While anticancer analogs (e.g., 5a, 4c) often target tubulin polymerization or VEGFR-2 , antimicrobial derivatives (e.g., 3a–3j) inhibit DNA gyrase or membrane integrity .

- Selectivity Challenges: Electron-deficient hydrazones (e.g., NO₂-substituted) show higher cytotoxicity but may lack selectivity, necessitating structural optimization .

Biological Activity

N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that allows for various interactions with biological systems, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of approximately 314.35 g/mol. The compound features a hydrazone linkage, which is known for contributing to its biological activities.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in HeLa and MCF-7 cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial pathogens. The results showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.

- Significant inhibition of biofilm formation in Pseudomonas aeruginosa.

Case Study 2: Antioxidant Activity

A comparative analysis of antioxidant activity using the ABTS assay revealed that this compound had an IC50 value of 45 µM, demonstrating stronger antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 3: Cytotoxicity on Cancer Cells

In vitro studies on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., nitro, fluoro): Enhance antimicrobial potency by increasing electrophilicity. N-(4-fluorobenzylidene)-benzohydrazide achieved IZD = 16 mm against B. subtilis .

- Bulkier groups (e.g., thiophene-2-carboxamide): Improve AChE/BChE inhibition by fitting hydrophobic pockets. Ortho-substituted derivatives show higher activity than para-substituted analogs due to steric effects .

- Metal coordination : Cu or Ni complexes of benzohydrazones exhibit enhanced urease inhibition and anticancer activity compared to ligands alone .

What strategies address contradictions in biological activity data across similar derivatives?

Q. Advanced

- Dose-response profiling : Confirm IC values to rule out false positives from single-concentration assays.

- Synchrotron-based crystallography : Resolve target-ligand interactions at atomic resolution (e.g., SHELXL refinements) .

- QSAR models : Identify physicochemical descriptors (e.g., logP, polar surface area) predictive of activity. For bis-hydrazones, halogen substitution (Cl, Br) correlated with antitubercular potency .

How are benzohydrazide derivatives utilized in coordination chemistry, and what applications arise from their metal complexes?

Basic

Benzohydrazones act as polydentate ligands, coordinating via imine nitrogen, carbonyl oxygen, or pyridine groups. For example, N'-(pyridin-2-ylmethylene)benzohydrazide forms stable Cu complexes with square-planar geometry, exhibiting urease inhibition (IC < 10 µM) .

Q. Advanced

- Catalysis : Ni-benzohydrazone complexes catalyze C–C coupling reactions for benzoxazole synthesis .

- Anticancer activity : Ru or Co complexes induce apoptosis via mitochondrial pathways, validated by flow cytometry .

What analytical challenges arise in characterizing hydrazone tautomerism, and how are they mitigated?

Advanced

Hydrazones exhibit keto-enol tautomerism, complicating NMR interpretation. Strategies include:

- Low-temperature NMR : Suppress tautomeric interconversion (e.g., −40°C in DMSO-d) .

- X-ray crystallography : Definitive assignment of tautomeric forms, as in 2-hydroxy-N′-[(1Z)-1-(2-hydroxy-5-methylphenyl)-2-methylpropylidene]benzohydrazide , which adopts a cis conformation stabilized by intramolecular H-bonds .

- DFT simulations : Model tautomeric equilibria and predict dominant forms in solution .

How do computational methods enhance the design of benzohydrazide-based inhibitors?

Q. Advanced

- Virtual screening : Dock derivatives against target PDB structures (e.g., BChE: 1P0I) to prioritize synthesis .

- MD simulations : Assess ligand stability in binding pockets over 100-ns trajectories. For N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide , simulations revealed stable π-π stacking with Tyr332 .

- ADMET prediction : Tools like SwissADME predict pharmacokinetic profiles, excluding derivatives with poor bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.